

An In-depth Technical Guide to the Physical Properties of 3-Chlorooctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorooctane

Cat. No.: B074152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Chlorooctane** (CAS No. 1117-79-9). The information is curated for professionals in research and development who require precise data for experimental design, process development, and theoretical modeling. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a visualization of a common synthetic pathway.

Core Physical and Chemical Properties

3-Chlorooctane is a secondary chloroalkane with the chemical formula $C_8H_{17}Cl$.^[1] Its physical characteristics are crucial for its application in organic synthesis and for understanding its behavior in various chemical systems.

Data Presentation: Physical Properties of 3-Chlorooctane

The following table summarizes the key physical properties of **3-Chlorooctane** based on available data.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ Cl	[1][2]
Molecular Weight	148.67 g/mol	[3]
Boiling Point	173.4°C at 760 mmHg	[1][2]
Melting Point	-41.9°C (estimate)	[2][4]
Density	0.862 g/cm ³	[1][2]
Refractive Index	1.423	[1][2]
Flash Point	52.5°C	[1][2]
Vapor Pressure	1.69 mmHg at 25°C	[1][2]
Solubility in Water	Low / Very slightly soluble	[5][6]
Solubility in Organic Solvents	Soluble in nonpolar solvents (e.g., hexane, ether)	[5]
LogP (Octanol/Water Partition Coefficient)	3.584 (estimate)	[7]

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of **3-Chlorooctane** are not widely published, the following are generalized and widely accepted methodologies for haloalkanes that are directly applicable.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

Apparatus:

- Thiele tube
- Thermometer (-10°C to 200°C)

- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or oil bath)
- Mineral oil

Procedure:

- A small amount of **3-Chlorooctane** (approximately 0.5 mL) is placed into the small test tube.
- A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[8\]](#)

Determination of Density

Apparatus:

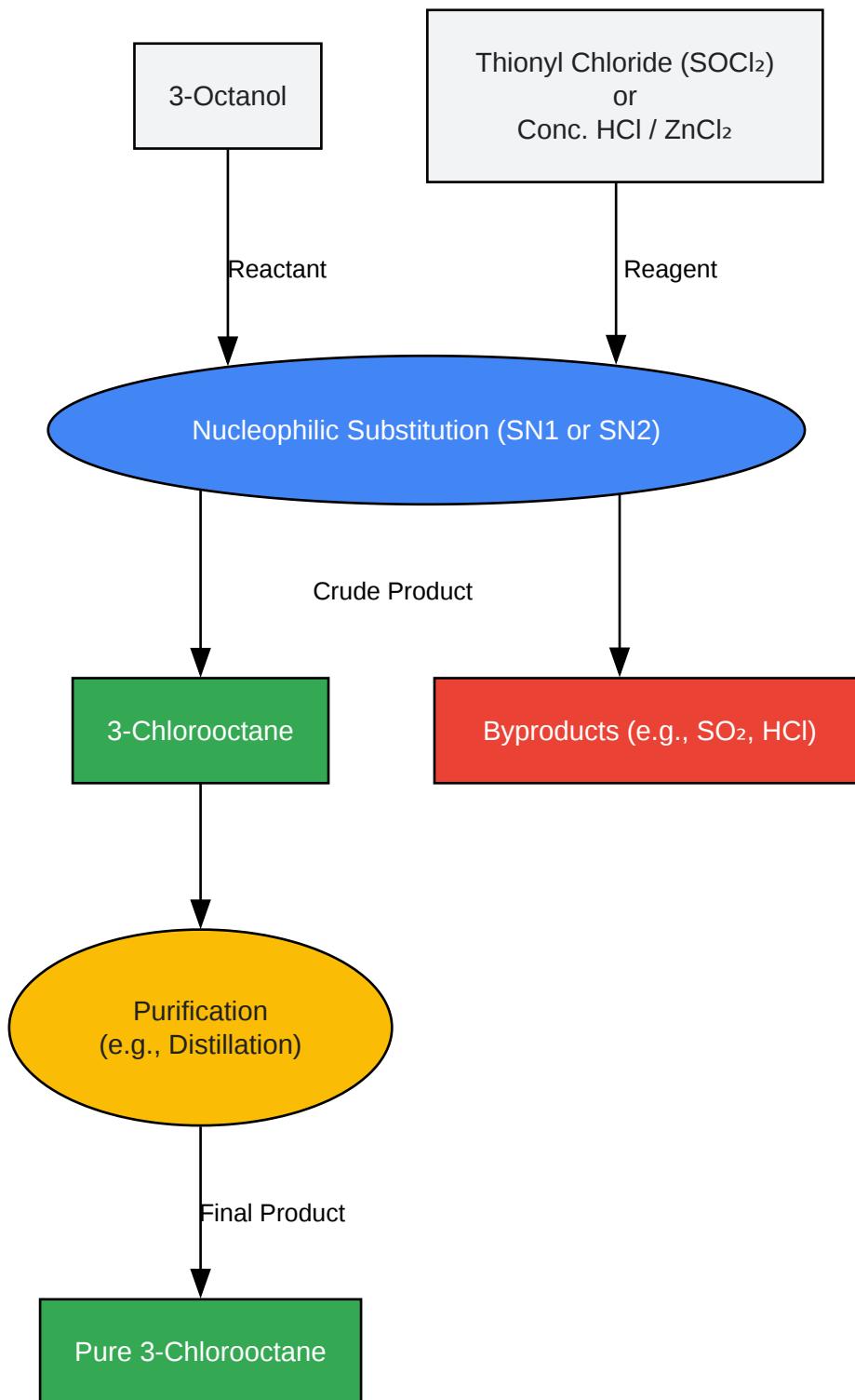
- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance

Procedure:

- The empty pycnometer is cleaned, dried, and its mass is accurately measured.
- The pycnometer is filled with distilled water, and its mass is measured to determine the exact volume of the pycnometer at a specific temperature.
- The pycnometer is then emptied, dried, and filled with **3-Chlorooctane**.
- The mass of the pycnometer filled with **3-Chlorooctane** is measured.
- The density is calculated by dividing the mass of the **3-Chlorooctane** by the volume of the pycnometer. The density of haloalkanes generally increases with the atomic mass of the halogen and the number of halogen atoms, and decreases with an increasing number of carbon atoms.[6][9]

Determination of Refractive Index

Apparatus:


- Abbe refractometer
- Constant temperature water bath

Procedure:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- The refractometer is calibrated using a standard liquid with a known refractive index.
- A few drops of **3-Chlorooctane** are placed on the surface of the lower prism.
- The prisms are closed and locked.
- The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthetic Pathway Visualization

3-Chlorooctane is commonly synthesized in the laboratory via the nucleophilic substitution of 3-octanol. The following diagram illustrates the logical workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Chlorooctane** from 3-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-chlorooctane | 1117-79-9 [chemnet.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Chlorooctane | C8H17Cl | CID 33575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLOROOCTANE | 1117-79-9 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 7. Octane, 3-chloro- (CAS 1117-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CK12-Foundation [flexbooks.ck12.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Chlorooctane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074152#physical-properties-of-3-chlorooctane\]](https://www.benchchem.com/product/b074152#physical-properties-of-3-chlorooctane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com